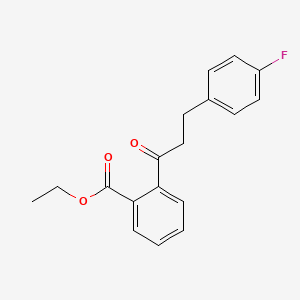

2'-Carboethoxy-3-(4-fluorophenyl)propiophenone

Description

BenchChem offers high-quality 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-[3-(4-fluorophenyl)propanoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FO3/c1-2-22-18(21)16-6-4-3-5-15(16)17(20)12-9-13-7-10-14(19)11-8-13/h3-8,10-11H,2,9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMCJPBGKBMXOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644569 | |

| Record name | Ethyl 2-[3-(4-fluorophenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-00-8 | |

| Record name | Ethyl 2-[3-(4-fluorophenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone: Synthesis, Properties, and Potential Applications in Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone, a compound of significant interest in medicinal chemistry and drug development. While a specific CAS number for this molecule is not readily found in major chemical databases, indicating it may be a novel or less-common research compound, its structural motifs are present in numerous biologically active molecules. This guide will therefore focus on a plausible synthetic route, predicted physicochemical properties, and potential applications based on established chemical principles and data from analogous structures. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel propiophenone derivatives as potential therapeutic agents.

Introduction: The Propiophenone Scaffold in Medicinal Chemistry

The propiophenone core is a privileged scaffold in medicinal chemistry, forming the backbone of a diverse range of pharmaceutical agents. Its derivatives have been explored for a wide array of therapeutic applications. The introduction of a carboethoxy group at the 2'-position and a 3-(4-fluorophenyl) moiety is anticipated to modulate the pharmacokinetic and pharmacodynamic properties of the parent propiophenone structure, offering a promising avenue for the development of novel drug candidates. The 4-fluorophenyl group is a common substituent in drug design, often enhancing metabolic stability and receptor binding affinity. The 2'-carboethoxy group provides a handle for further chemical modification and can influence the molecule's polarity and solubility.

Proposed Synthesis of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone

The synthesis of the target molecule can be envisioned through a multi-step pathway involving well-established organic reactions. A plausible and efficient approach would be a Friedel-Crafts acylation reaction.

Retrosynthetic Analysis

A retrosynthetic analysis suggests that the target molecule can be disconnected at the bond between the carbonyl group and the substituted phenyl ring, pointing to a Friedel-Crafts acylation of ethyl benzoate with 3-(4-fluorophenyl)propanoyl chloride.

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-(4-fluorophenyl)propanoic acid

This starting material can be synthesized via several routes, a common one being the reduction of a corresponding cinnamic acid derivative or through a malonic ester synthesis.

Step 2: Synthesis of 3-(4-fluorophenyl)propanoyl chloride

-

To a stirred solution of 3-(4-fluorophenyl)propanoic acid (1 equivalent) in anhydrous dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Add a catalytic amount of dimethylformamide (DMF).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-(4-fluorophenyl)propanoyl chloride, which can be used in the next step without further purification.

Step 3: Friedel-Crafts Acylation

-

To a suspension of anhydrous aluminum chloride (AlCl₃, 1.5 equivalents) in anhydrous dichloromethane, add ethyl benzoate (1 equivalent) at 0 °C under a nitrogen atmosphere.

-

Slowly add a solution of 3-(4-fluorophenyl)propanoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.

-

Stir the mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone.

Caption: Potential biological targets.

Safety and Handling

As with any research chemical with limited toxicological data, 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

Conclusion

While 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone may not be a cataloged compound, its synthesis is feasible through established synthetic routes such as the Friedel-Crafts acylation. Its structural characteristics suggest it could be a valuable building block in medicinal chemistry for the development of novel therapeutic agents targeting a range of diseases. This technical guide provides a solid foundation for researchers interested in synthesizing and exploring the biological activities of this and related propiophenone derivatives. Further research is warranted to confirm its properties and to fully elucidate its pharmacological potential.

References

-

For Friedel-Crafts Acylation

-

For Acyl Chloride Formation

- Title: Acyl chloride

- Source: Wikipedia

-

URL: [Link]

- For Propiophenone Derivatives in Medicinal Chemistry: Title: Propiophenone derivatives and their preparation and pharmaceutical use Source: European Patent Office URL

Sources

A Comprehensive Guide to the Structural Elucidation of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone

Abstract

The unequivocal determination of a molecule's chemical structure is the bedrock of modern chemical research and drug development. This guide provides an in-depth, multi-technique approach to the structural elucidation of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone, a substituted aromatic ketone of interest in synthetic and medicinal chemistry. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we present a self-validating workflow that moves from foundational hypothesis to definitive confirmation. This document is intended for researchers and scientists, offering not just protocols, but the underlying scientific rationale for each experimental choice and data interpretation, thereby providing a robust framework for the characterization of novel small molecules.

Introduction and Rationale

2'-Carboethoxy-3-(4-fluorophenyl)propiophenone belongs to the broad class of propiophenone derivatives. These scaffolds are valuable intermediates in organic synthesis, notably in the preparation of pharmaceuticals like the antidepressant bupropion and various other nervous system agents.[1][] The structure also shares features with chalcones (1,3-diaryl-2-propen-1-ones), which are well-known for their diverse pharmacological activities.[3][4][5] The presence of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and modify electronic properties.[6]

Figure 1: Hypothesized Structure and Atom Numbering

Caption: Hypothesized structure of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone with systematic numbering for NMR spectral assignments.

*The Elucidation Workflow: A Multi-Pronged Approach

Structural elucidation is not a linear process but an integrated system where each piece of data corroborates the others. Our approach relies on obtaining orthogonal information from different analytical techniques to build a conclusive and self-validating structural proof.

Diagram 1: The integrated workflow for structure elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise: IR spectroscopy is the first logical step, as it provides rapid, non-destructive confirmation of the key functional groups present. The energy of absorbed infrared light corresponds to the vibrational frequencies of specific bonds. In our target molecule, we expect to see characteristic vibrations for two distinct carbonyl groups (ketone and ester), aromatic rings, and C-O and C-F bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and performing a background scan.

-

Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Process the data by performing an ATR correction and baseline correction.

Data Interpretation and Expected Absorptions

The presence of two carbonyl groups is a key structural feature. The ester C=O stretch typically appears at a higher wavenumber than a conjugated ketone C=O stretch due to the inductive electron withdrawal of the ester oxygen, which strengthens the C=O bond.[7]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale & Comments |

| Aromatic C-H Stretch | 3100-3000 | Characteristic of sp² C-H bonds in the two phenyl rings. |

| Aliphatic C-H Stretch | 3000-2850 | From the -CH₂-CH₂- and -O-CH₂-CH₃ groups. |

| Ester C=O Stretch | ~1735 | Higher frequency due to the electron-withdrawing ester oxygen.[8][9] |

| Ketone C=O Stretch | ~1685 | Conjugation with the aromatic ring lowers the frequency from a typical ~1715 cm⁻¹.[10] |

| Aromatic C=C Stretch | 1600-1450 | A series of peaks indicating the presence of aromatic rings. |

| C-O Stretch (Ester) | 1300-1100 | Two strong bands are expected for the C-O bonds of the ester group.[9] |

| C-F Stretch | 1250-1100 | A strong, characteristic absorption for the aryl-fluoride bond. |

Table 1: Predicted IR absorption bands for 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone.

Trustworthiness: Observing two distinct carbonyl peaks in the predicted regions provides strong initial evidence that both the ketone and ester functionalities are present as hypothesized.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise: High-resolution mass spectrometry (HRMS) provides the molecular formula by measuring the exact mass of the molecular ion with high precision. Electron Ionization (EI) MS is then used to induce fragmentation, creating a unique fingerprint that reveals the molecule's substructures. The fragmentation pattern is governed by the stability of the resulting ions and neutral losses, offering a roadmap of the molecule's connectivity.

Experimental Protocol: GC-EI-HRMS

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Inject 1 µL of the solution into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5) to separate the analyte from any impurities.

-

The eluent from the GC is directed into the ion source of the mass spectrometer.

-

Ionize the sample using a standard electron energy of 70 eV.

-

Analyze the resulting ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap detector.

Data Interpretation

Molecular Formula: C₁₈H₁₇FO₃ Exact Mass: 300.1162 g/mol

-

Molecular Ion Peak ([M]⁺•): The HRMS spectrum should show a prominent peak at m/z 300.1162, confirming the molecular formula. A small M+1 peak at 301.1196 will also be visible due to the natural abundance of ¹³C.[11]

-

Fragmentation Analysis: The primary fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage).[12] The most stable carbocations will produce the most abundant fragment ions.

Diagram 2: Predicted major fragmentation pathways in EI-Mass Spectrometry.

| m/z | Proposed Fragment Ion | Origin |

| 300 | [C₁₈H₁₇FO₃]⁺• | Molecular Ion ([M]⁺•) |

| 227 | [C₁₅H₁₂FO]⁺ | Loss of the carboethoxy radical (•COOC₂H₅) |

| 149 | [C₉H₉O₂]⁺ | Alpha-cleavage, forming the stable 2-carboethoxybenzoyl cation. This is often a very prominent peak. |

| 123 | [C₈H₈F]⁺ | Alpha-cleavage, forming the 2-(4-fluorophenyl)ethyl cation. |

| 121 | [C₈H₅O]⁺ | Loss of ethene from the m/z 149 fragment. |

| 109 | [C₇H₆F]⁺ | Formation of the fluorotropylium ion or fluorobenzyl cation, a very stable fragment. |

| 77 | [C₆H₅]⁺ | Loss of CO from the m/z 121 fragment, indicating a phenyl group.[12] |

Table 2: Predicted m/z values and corresponding fragments for 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone.

Trustworthiness: The combination of a correct high-resolution mass and a fragmentation pattern consistent with the proposed connectivity (e.g., the presence of fragments at m/z 149 and 123) provides very strong evidence for the overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise: NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution. ¹H NMR maps the proton framework, while ¹³C NMR maps the carbon skeleton. Chemical shifts indicate the electronic environment of each nucleus, integration reveals the number of protons, and coupling patterns (multiplicity) show which nuclei are adjacent to each other.

Experimental Protocol: ¹H and ¹³C NMR

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

(Optional but recommended) Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

¹H NMR Data Interpretation (Predicted for 400 MHz, CDCl₃)

| Proton(s) (Fig. 1) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-11 | ~1.35 | Triplet (t) | 3H | Ethyl -CH₃ coupled to the -CH₂- at C-10. |

| H-4 | ~3.10 | Triplet (t) | 2H | Propio -CH₂- coupled to the benzylic -CH₂- at C-3. |

| H-3 | ~3.40 | Triplet (t) | 2H | Benzylic -CH₂- coupled to the -CH₂- at C-4 and deshielded by the 4-fluorophenyl ring. |

| H-10 | ~4.30 | Quartet (q) | 2H | Ethyl -CH₂- coupled to the -CH₃ at C-11 and deshielded by the ester oxygen. |

| H-6, H-6' | ~7.00 | Triplet (t) | 2H | Aromatic protons ortho to fluorine, appearing as a "triplet" due to coupling with both fluorine and H-5/H-5'. |

| H-5, H-5' | ~7.25 | Doublet of doublets (dd) | 2H | Aromatic protons meta to fluorine, coupled to H-6/H-6'. |

| H-1', H-4' | ~7.50 - 7.80 | Multiplet (m) | 4H | Protons on the carboethoxy-substituted ring. H-1' is ortho to the ketone and will be the most downfield. |

Table 3: Predicted ¹H NMR spectral data.

¹³C NMR Data Interpretation (Predicted for 100 MHz, CDCl₃)

| Carbon(s) (Fig. 1) | Predicted δ (ppm) | DEPT-135 | Rationale |

| C-11 | ~14 | CH₃ | Typical value for an ethyl -CH₃. |

| C-4 | ~30 | CH₂ | Aliphatic -CH₂-. |

| C-3 | ~45 | CH₂ | Benzylic -CH₂-, slightly deshielded. |

| C-10 | ~61 | CH₂ | Ester -CH₂-, strongly deshielded by oxygen. |

| C-5, C-5' | ~115 (d, JCF ≈ 21 Hz) | CH | Aromatic CH ortho to fluorine; split into a doublet by C-F coupling. |

| C-1', C-2', C-3', C-4' | ~128-134 | CH/C | Aromatic carbons of the propiophenone ring. |

| C-6, C-6' | ~130 (d, JCF ≈ 8 Hz) | CH | Aromatic CH meta to fluorine. |

| C-7 | ~137 (d, JCF ≈ 3 Hz) | C | Quaternary aromatic carbon attached to the alkyl chain. |

| C-5' | ~138 | C | Quaternary aromatic carbon bearing the carboethoxy group. |

| C-8 | ~162 (d, JCF ≈ 245 Hz) | C | Quaternary aromatic carbon directly bonded to fluorine; large C-F coupling constant. |

| C-9 | ~168 | C | Ester carbonyl carbon. |

| C-2 | ~200 | C | Ketone carbonyl carbon, deshielded. |

Table 4: Predicted ¹³C NMR spectral data.

Advanced Structural Confirmation

2D NMR Spectroscopy

Trustworthiness: While 1D NMR provides a wealth of information, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide the final, unambiguous proof of connectivity.

-

COSY: A COSY spectrum would show cross-peaks between protons that are coupled to each other. We would expect to see correlations between:

-

H-11 and H-10 (the ethyl group).

-

H-4 and H-3 (the propane backbone).

-

H-6/6' and H-5/5' (the fluorophenyl ring system).

-

-

HSQC: An HSQC spectrum correlates each proton with its directly attached carbon. This allows for the definitive assignment of every CH, CH₂, and CH₃ group in the ¹³C spectrum based on the already assigned ¹H spectrum.

X-ray Crystallography

For ultimate confirmation, single-crystal X-ray diffraction provides a 3D model of the molecule's structure in the solid state.[13][14]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Grow a suitable single crystal of the compound, often by slow evaporation of a solvent.

-

Mount the crystal on a goniometer in a diffractometer.

-

Irradiate the crystal with a monochromatic X-ray beam.

-

Collect the diffraction pattern data as the crystal is rotated.

-

Process the data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsional angles.

This technique would definitively confirm the connectivity and conformation of the molecule, serving as the gold standard for structural proof.

Diagram 3: Logical synthesis of data leading to the confirmed structure.

Conclusion

The structural elucidation of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone is achieved through a systematic and integrated analytical approach. IR spectroscopy confirms the presence of the required functional groups, while high-resolution mass spectrometry validates the molecular formula and provides key fragmentation data. The core of the elucidation lies in 1D and 2D NMR spectroscopy, which collectively map out the complete proton and carbon framework and confirm the precise connectivity of all atoms. Each technique provides a layer of evidence that, when combined, creates an unshakeable, self-validating proof of the hypothesized structure. This rigorous methodology ensures the scientific integrity required for subsequent research and development activities.

References

-

BenchChem. (n.d.). Application Note: Mass Spectrometry Fragmentation Analysis of Propio-D5-phenone. Retrieved from BenchChem website.[12]

-

Iqbal, M. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega.[3]

-

Zhuang, C., et al. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews.[4]

-

Zhao, H., et al. (2013). Full scan of mass spectra of propiophenone (A), cinnamaldehyde (B), methyl cinamate (C), and cinnamyl alcohol (D). ResearchGate.[15]

-

Bommineni, M. R., et al. (2009). Structural elucidation of chalcone reductase and implications for deoxychalcone biosynthesis. PubMed.[16]

-

Rojas-León, A., et al. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. MDPI.[13]

-

Scribd. (n.d.). IR Spectrum Analysis of Aromatic Compounds.[17]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.[8]

-

Syu, W. J., et al. (2014). Chalcones: Synthesis, structure diversity. Journal of Chemical and Pharmaceutical Research.[5]

-

Tazzit, S., et al. (2020). One-Pot Synthesis, X-ray Single Crystal and Molecular Insight of Enaminone-Based β-Morpholino-/N-Methylpiperazinyl-/Pyrrolidinylpropiophenone. MDPI.[14]

-

ECHEMI. (n.d.). Ester vs Ketone IR stretch.[7]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.[9]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of propanone fragmentation pattern.[11]

-

Illinois State University. (2015). Infrared Spectroscopy.[10]

-

Aoyagi, Y., et al. (2021). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. NIH.[18]

-

MassBank. (2008). propiophenone.[19]

-

ChemicalBook. (n.d.). Propiophenone(93-55-0) IR Spectrum.[20]

-

The Good Scents Company. (n.d.). propiophenone, 93-55-0.[21]

-

LookChem. (n.d.). PROPIOPHENONE.[1]

-

BenchChem. (n.d.). Application Notes and Protocols for Propiophenone Derivatives: A Focus on 4'-Methoxy-3-(4-methylphenyl)propiophenone.[22]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.[23]

-

Chegg. (2023). Assign both 13C NMR and 1H NMR signals to the structure of Propiophenone.[24]

-

Somagond, S. M., et al. (2021). X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone. European Journal of Chemistry.[25]

-

The Automated Topology Builder (ATB) and Repository. (n.d.). Propiophenone | C9H10O | MD Topology | NMR | X-Ray.[26]

-

BOC Sciences. (n.d.). Propiophenone Impurities.[]

-

Robinson, R. S., et al. (2018). Synthesis, Characterization, and Crystal Structure of (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. ResearchGate.[6]

-

Meltzer, P. C., et al. (2003). Synthesis and biological activity of 2-carbomethoxy-3-catechol-8-azabicyclo[3.2.1]octanes. Bioorganic & Medicinal Chemistry Letters.[27]

-

Google Patents. (1979). US4172097A - Production of propiophenone.[28]

-

Bottle, S. E., et al. (2020). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein. MDPI.[29]

-

ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4.[30]

-

Joseph-Nathan, P., et al. (2000). 1H and 13C NMR study of copteroside E derivatives. CONICET.[31]

-

All About Drugs. (2014). Examples of 13C NMR Spectra.[32]

-

Khan, I., et al. (2022). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Journal of the Iranian Chemical Society.[33]

-

ResearchGate. (2003). (PDF) Synthesis and biological activity of 2-Carbomethoxy-3-catechol-8-azabicyclo[3.2.1]octanes.[34]

Sources

- 1. manavchem.com [manavchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. mass spectrum of propanone fragmentation pattern of m/z m/e ions for analysis and identification of acetone image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Structural elucidation of chalcone reductase and implications for deoxychalcone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scribd.com [scribd.com]

- 18. Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 19. massbank.eu [massbank.eu]

- 20. Propiophenone(93-55-0) IR Spectrum [m.chemicalbook.com]

- 21. propiophenone, 93-55-0 [thegoodscentscompany.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. rsc.org [rsc.org]

- 24. chegg.com [chegg.com]

- 25. X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone | European Journal of Chemistry [eurjchem.com]

- 26. Propiophenone | C9H10O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 27. Synthesis and biological activity of 2-carbomethoxy-3-catechol-8-azabicyclo[3.2.1]octanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. US4172097A - Production of propiophenone - Google Patents [patents.google.com]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 32. Examples of 13C NMR Spectra – All About Drugs [allfordrugs.com]

- 33. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Characterization of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed analytical characterization of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone (CAS No. 898768-00-8)[1]. This β-aryl ketone is a derivative of propiophenone, a class of compounds recognized as important precursors and intermediates in the synthesis of various pharmaceuticals.[2][3][4] The guide outlines a robust two-step synthetic pathway involving a base-catalyzed Claisen-Schmidt condensation followed by selective catalytic hydrogenation. We provide detailed, field-tested protocols for each stage of the synthesis and purification. Furthermore, this document establishes a full characterization profile of the target molecule using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, offering both a practical procedural framework and the underlying scientific rationale for experimental choices.

Introduction and Scientific Context

2'-Carboethoxy-3-(4-fluorophenyl)propiophenone, with the systematic IUPAC name ethyl 2-(3-(4-fluorophenyl)propanoyl)benzoate, belongs to a family of substituted propiophenones. These structures are often derived from chalcones (α,β-unsaturated ketones), which are renowned for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5][6][7] The saturation of the α,β-double bond, converting the chalcone precursor to a propiophenone derivative, can significantly alter the molecule's conformational flexibility and electronic properties, thereby modulating its pharmacological profile.

The presence of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The carboethoxy group at the ortho-position of the primary phenyl ring provides a reactive handle for further chemical modifications, making the title compound a valuable intermediate for constructing more complex molecular architectures.

This guide presents a logical and efficient synthetic route, moving from readily available commercial starting materials to the high-purity target compound, and validates its identity through a rigorous, multi-technique characterization workflow.

Synthesis Pathway and Experimental Protocols

The synthesis of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone is most effectively achieved through a two-step sequence. The foundational logic is to first construct the carbon skeleton via a Claisen-Schmidt condensation to form an α,β-unsaturated keto-ester (a chalcone derivative), followed by the selective reduction of the carbon-carbon double bond.

Diagram of the Synthetic Workflow

Caption: Overall workflow for the synthesis of the target compound.

Step 1: Synthesis of (E)-ethyl 2-(3-(4-fluorophenyl)acryloyl)benzoate (Chalcone Intermediate)

The Claisen-Schmidt condensation is a reliable method for forming α,β-unsaturated ketones by reacting an aromatic aldehyde with a ketone in the presence of a base or acid catalyst.[8][9] Here, the enolizable ketone is ethyl 2-acetylbenzoate, and the non-enolizable aldehyde is 4-fluorobenzaldehyde.

Protocol:

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 2-acetylbenzoate (1.0 eq.) and 4-fluorobenzaldehyde (1.0 eq.) in absolute ethanol (approx. 3-4 mL per mmol of ketone).

-

Catalyst Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (NaOH, 2.0 eq., 10% w/v) dropwise to the reactant mixture. The addition of a base is crucial as it deprotonates the α-carbon of the ketone, generating the nucleophilic enolate required for the reaction.[10]

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). A yellow precipitate, the chalcone product, typically begins to form within 30-60 minutes. Continue stirring for 2-4 hours to ensure completion.

-

Work-up: Pour the reaction mixture into a beaker containing ice-cold water (approx. 200 mL). Acidify the solution to a pH of ~5-6 by slowly adding dilute hydrochloric acid (HCl). This step neutralizes the excess base and precipitates the product fully.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone intermediate as a crystalline solid.

Step 2: Synthesis of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone

The selective reduction of the alkene double bond in the chalcone intermediate without affecting the two carbonyl groups (ketone and ester) is achieved via catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.

Protocol:

-

Reactant Preparation: Dissolve the purified chalcone from Step 1 (1.0 eq.) in a suitable solvent like ethyl acetate or ethanol in a hydrogenation flask.

-

Catalyst Addition: Add 10% Palladium on carbon (Pd/C) to the solution (approx. 5-10% by weight of the chalcone).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (H₂) and then maintain a positive pressure of H₂ (typically 1-3 atm or a balloon filled with H₂).

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is complete when hydrogen uptake ceases. Monitor the reaction's progress by TLC until the starting material spot has completely disappeared.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional solvent (ethyl acetate) to recover all the product.

-

Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product as a pure solid or viscous oil.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a complete structural profile.

Diagram of the Characterization Workflow

Caption: Logical workflow for the structural elucidation of the final product.

Expected Analytical Data

The following table summarizes the expected data from the characterization of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone (Molecular Formula: C₁₈H₁₇FO₃, Molecular Weight: 300.33 g/mol ).

| Technique | Expected Observations | Interpretation |

| ¹H NMR | δ 7.20-8.00 (m, 8H)δ 4.35 (q, 2H)δ 3.40 (t, 2H)δ 3.15 (t, 2H)δ 1.30 (t, 3H) | Aromatic protons from both rings.Methylene protons (-OCH₂ CH₃) of the ethyl ester.Methylene protons adjacent to the ketone (-CH₂ CO-).Methylene protons adjacent to the fluorophenyl ring (Ar-CH₂ -).Methyl protons (-OCH₂CH₃ ) of the ethyl ester. |

| ¹³C NMR | δ ~198 ppmδ ~166 ppmδ 115-162 ppmδ ~61 ppmδ ~45 ppmδ ~30 ppmδ ~14 ppm | Ketone carbonyl carbon (C =O).Ester carbonyl carbon (-C OOR).Multiple signals for aromatic carbons, including a doublet for the C-F carbon.Methylene carbon (-OC H₂CH₃) of the ethyl ester.Methylene carbon adjacent to the ketone (-C H₂CO-).Methylene carbon adjacent to the fluorophenyl ring (Ar-C H₂-).Methyl carbon (-OCH₂C H₃) of the ethyl ester. |

| FT-IR (cm⁻¹) | ~1720 cm⁻¹~1685 cm⁻¹~1250 cm⁻¹~3050, ~1600 cm⁻¹ | Strong C=O stretch from the ester functional group.[6][11]Strong C=O stretch from the aryl ketone functional group.[6][12]Strong C-F stretch.Aromatic C-H and C=C stretches. |

| Mass Spec. (MS) | m/z = 300 [M]⁺m/z = 255 [M-OC₂H₅]⁺m/z = 177 [C₆H₄(COOEt)CO]⁺m/z = 109 [FC₆H₄CH₂]⁺ | Molecular ion peak corresponding to the molecular weight.Fragment from the loss of the ethoxy group.Fragment corresponding to the 2-carboethoxybenzoyl cation.Fragment corresponding to the 4-fluorobenzyl cation. |

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and are referenced to tetramethylsilane (TMS). Multiplicities are abbreviated as: q (quartet), t (triplet), m (multiplet).

Conclusion

This guide has detailed a reliable and reproducible methodology for the synthesis of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone. By employing a Claisen-Schmidt condensation followed by selective catalytic hydrogenation, the target compound can be obtained in good yield and high purity from commercially available precursors. The comprehensive characterization data provided serves as a benchmark for researchers, ensuring accurate identification and quality control. The described protocols and analytical framework offer a solid foundation for the exploration and development of novel compounds based on this versatile propiophenone scaffold.

References

- ResearchGate. (n.d.). Claisen–Schmidt condensation employed for the synthesis of chalcones.

- BenchChem. (2025). Application Notes and Protocols: Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation.

- SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization.

- ACS Publications. (n.d.). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media | The Journal of Organic Chemistry.

- ACS Publications. (2016). One-Pot Synthesis of Chalcone Epoxides via Claisen Schmidt Condensation and Epoxidation | ACS Symposium Series.

- ResearchGate. (n.d.). Full scan of mass spectra of propiophenone (A), cinnamaldehyde (B), methyl cinamate (C), and cinnamyl alcohol (D).

- ResearchGate. (n.d.). The molecular structures of propiophenone (I), cinnamaldehyde (II), methyl cinamate (III), and cinnamyl alcohol (IV).

- ChemicalBook. (n.d.). Propiophenone(93-55-0) 1H NMR spectrum.

- ChemicalBook. (n.d.). Propiophenone(93-55-0) MS spectrum.

- Chemistry Stack Exchange. (2016). Identify products of Propiophenone using nmr.

- Cayman Chemical. (n.d.). Propiophenone (NSC 16937, Phenyl ethyl ketone, Propionylbenzene, CAS Number: 93-55-0).

- Elsevier Science B.V. (2002). Studies on the metabolism and toxicological detection of the new designer drug 49-methyl-a-pyrrolidinopropiophenone in urine using.

- Guidechem. (2021). Identify products of Propiophenone using nmr - FAQ.

- The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.

- ChemicalBook. (n.d.). Propiophenone(93-55-0) IR Spectrum.

- NIH PubChem. (n.d.). 1-Phenyl-1-propanone | C9H10O | CID 7148.

- NIST WebBook. (n.d.). 4'-Methylpropiophenone.

- Alfa Chemistry. (n.d.). Michael Addition.

- Chegg. (2020). IR spectrum for propiophenone, phenylacetone and 3-phenylpropanal.

- SpectraBase. (n.d.). 3-Phenyl propiophenone - Optional[Vapor Phase IR] - Spectrum.

- Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition.

- Wikipedia. (n.d.). Michael addition reaction.

- Wikipedia. (n.d.). Propiophenone.

- Organic Chemistry Portal. (n.d.). Michael Addition.

- Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism.

- PrepChem.com. (n.d.). Synthesis of propiophenone.

- A2B Chem. (n.d.). 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone - CAS:898768-00-8.

- Semantic Scholar. (2005). Synthesis of N-(3-[18F]fluoropropyl)-2β‐carbomethoxy‐3β‐(4‐fluorophenyl)nortropane ([18F]β‐CFT‐FP) using [18F]fluoropropyl tosylate as the labelling reagent.

- European Patent Office. (n.d.). Propiophenone derivatives and their preparation and pharmaceutical use - EP 0423524 A2.

- NIH PMC. (n.d.). Crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one.

- Google Patents. (n.d.). US4172097A - Production of propiophenone.

- Appchem. (n.d.). 2'-CARBOETHOXY-3-(2,4-DIMETHYLPHENYL)PROPIOPHENONE.

- PubMed. (2025). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists.

- European Patent Office. (n.d.). Production of propiophenone - EP 0008464 B1.

- BLDpharm. (n.d.). 898777-76-9|2'-Carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone.

- NIH PubChem. (n.d.). 2'-Carboethoxy-3-(3-methylphenyl)propiophenone | C19H20O3 | CID 24725671.

- NIH PMC. (2023). Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L.

- MDPI. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.

- BLDpharm. (n.d.). 898754-55-7|4'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone.

Sources

- 1. 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone - CAS:898768-00-8 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. Propiophenone - Wikipedia [en.wikipedia.org]

- 3. US4172097A - Production of propiophenone - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Propiophenone(93-55-0) IR Spectrum [m.chemicalbook.com]

- 12. chegg.com [chegg.com]

The Strategic Role of Fluorination in Modulating the Biological Activity of Propiophenone Derivatives

An In-depth Technical Guide:

Preamble: Beyond the Scaffold - The Propiophenone Core and the Fluorine Advantage

In the landscape of medicinal chemistry, the propiophenone scaffold, a simple aromatic ketone, represents a versatile and highly adaptable foundation for drug design.[1] Its true potential, however, is unlocked through strategic functionalization. Among the most powerful tools in the synthetic chemist's arsenal is the introduction of fluorine. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the formidable strength of the carbon-fluorine bond—can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3][4]

This guide provides a technical exploration into the biological activities of fluorinated propiophenone derivatives. We will dissect the causal relationships between fluorination and observed biological effects, moving beyond mere observation to understand why specific structural modifications lead to enhanced potency and desirable therapeutic properties. We will also draw insights from the closely related and extensively studied fluorinated chalcones, which are α,β-unsaturated derivatives, to illuminate broader principles of structure-activity relationships (SAR).[5][6][7] The strategic incorporation of fluorine can enhance metabolic stability, increase lipophilicity to improve membrane permeability, and alter electronic properties to strengthen binding interactions with biological targets.[3][5][7][8]

The Fluorine Effect: A Mechanistic Overview

The decision to incorporate fluorine is a deliberate strategy to modulate several key molecular properties simultaneously. Understanding these effects is fundamental to designing potent and selective therapeutic agents.

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This "metabolic blocking" at a susceptible position can dramatically increase the half-life and bioavailability of a drug candidate.[3][9]

-

Lipophilicity and Permeability: Fluorine is the most electronegative element, yet its substitution for hydrogen often increases a molecule's lipophilicity (logP).[4][5][10] This enhancement is crucial for crossing biological membranes, such as the blood-brain barrier or bacterial cell walls, directly impacting the compound's ability to reach its target.

-

Binding Affinity and Conformation: The strong electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups, potentially enhancing hydrogen bonding capabilities with target proteins.[3][8] Furthermore, the introduction of fluorine can induce specific conformational preferences in the molecule, pre-organizing it for a more favorable interaction with a receptor's binding pocket.

Logical Relationship: Fluorination to Biological Effect

The following diagram illustrates the causal chain from the chemical properties of fluorine to the desired therapeutic outcomes.

Caption: Causal pathway from fluorine's properties to therapeutic effects.

Anticancer Activity: Inducing Targeted Cell Death

Fluorinated propiophenone and chalcone derivatives have demonstrated significant potential as anticancer agents, often acting through the induction of apoptosis and inhibition of cell proliferation.[6][11][12]

Mechanism of Action: Apoptosis and Tubulin Inhibition

A primary mechanism involves the triggering of apoptosis (programmed cell death). Studies on fluorinated chalcones suggest these compounds can interfere with critical cell survival pathways.[12] For instance, they can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, which executes the apoptotic program.

Furthermore, some derivatives act as tubulin polymerization inhibitors.[12] By binding to tubulin, they prevent the formation of microtubules, which are essential for cell division (mitosis). This disruption arrests the cell cycle, typically in the G2/M phase, and ultimately leads to cell death.[13]

Quantitative Data: Cytotoxicity of Fluorinated Derivatives

The in vitro efficacy of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit the growth of 50% of a cancer cell population.

| Compound ID | Fluorine Position | Cancer Cell Line | IC50 (µM) | Reference |

| A1 | 3-fluoro (phenyl ring) | MCF-7 (Breast) | 52.35 | [14] |

| A3 | 3-fluoro (phenyl ring) | MCF-7 (Breast) | 54.81 | [14] |

| B1 | 4-fluoro (phenyl ring) | MCF-7 (Breast) | 53.9 | [14] |

| B3 | 4-fluoro (phenyl ring) | MCF-7 (Breast) | 54.1 | [14] |

| Compound 12 | B-ring fluoro | Various | Not specified | [12] |

| Compound 46 | B-ring fluoro | Hepatocellular | Not specified | [12] |

Note: Data often comes from studies on broader classes of related compounds, such as fluorinated 1,3,4-thiadiazole derivatives with similar phenyl-fluorine motifs.

Antimicrobial and Antifungal Efficacy

The rise of multidrug-resistant (MDR) pathogens necessitates the development of novel antimicrobial agents.[15] Fluorinated propiophenones and their analogs have shown promise in combating a range of Gram-positive and Gram-negative bacteria as well as fungal pathogens.[16][17] The enhanced lipophilicity conferred by fluorine is particularly advantageous for penetrating the complex cell walls of bacteria.[5]

Mechanism of Action: Membrane Disruption and Biofilm Inhibition

The primary antibacterial mechanisms include:

-

Disruption of Cell Membrane Integrity: The compounds can intercalate into the lipid bilayer of the bacterial cell membrane, disrupting its structure and function, leading to leakage of cellular contents and cell death.[15]

-

Inhibition of Efflux Pumps: Many bacteria develop resistance by using efflux pumps to expel antibiotics. Fluorinated chalcones have been shown to inhibit these pumps, thereby restoring the efficacy of conventional antibiotics.[5][7][15]

-

Biofilm Prevention: Biofilms are structured communities of bacteria that are notoriously difficult to treat. Some derivatives can prevent biofilm formation or eradicate existing biofilms, making the bacteria more susceptible to treatment.[15][18][19]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Fluorine Substitution | Microorganism | MIC (µg/mL) | Reference |

| 1c | para-methoxy, fluoro | P. aeruginosa | - | [16] |

| 1d | meta/para-methoxy, fluoro | S. aureus, B. subtilis, E. coli | - | [16] |

| F131 (Furanone) | - | S. aureus | 8-16 | [18] |

| F131 (Furanone) | - | C. albicans | 32-128 | [18] |

Note: Specific MIC values for propiophenones are less commonly published than for related heterocyclic structures. The data illustrates the potency range for fluorinated compounds against key pathogens.

Anti-inflammatory Properties: Modulating the Immune Response

Chronic inflammation is a hallmark of numerous diseases. Fluorinated derivatives have been investigated for their ability to suppress inflammatory responses.[20][21][22][23]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

These compounds often target key nodes in the inflammatory cascade. A central pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[24] In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals (like LPS), a cascade is initiated that leads to the activation of NF-κB, which then translocates to the nucleus and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[22][24] Fluorinated compounds can inhibit this pathway, thereby reducing the production of these inflammatory mediators.[24]

Signaling Pathway: NF-κB Inhibition

Caption: Inhibition of the NF-κB pathway by fluorinated derivatives.

Experimental Protocols: A Self-Validating Approach

The trustworthiness of any biological data hinges on robust and well-controlled experimental design. The following protocols are presented as self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol 1: Assessing Anticancer Cytotoxicity via MTT Assay

This assay measures the metabolic activity of cells, which correlates with cell viability.

Workflow Diagram: MTT Assay

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well. Allow cells to adhere by incubating for 24 hours at 37°C, 5% CO2.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of 2-fold dilutions in culture medium to achieve the desired final concentrations.

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

-

Controls (Critical for Validation):

-

Vehicle Control: Wells containing cells treated with the highest concentration of DMSO used in the dilutions (typically <0.1%). This validates that the solvent is not causing cytotoxicity.

-

Untreated Control: Wells containing cells with only fresh culture medium. This represents 100% cell viability.

-

Positive Control: Wells treated with a known cytotoxic drug (e.g., Doxorubicin). This validates the assay's ability to detect cell death.

-

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Determining Antimicrobial Potency via Broth Microdilution (MIC)

This method establishes the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

Step-by-Step Methodology:

-

Bacterial Inoculum Preparation: Culture the bacterium (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of ~5 x 10^5 CFU/mL.

-

Compound Dilution: In a 96-well plate, prepare 2-fold serial dilutions of the fluorinated compound in MHB.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Controls (Critical for Validation):

-

Sterility Control: A well with only MHB to check for contamination.

-

Growth Control: A well with MHB and the bacterial inoculum but no compound. This ensures the bacteria are viable and represents maximum growth.

-

Positive Control: A well with bacteria and a known antibiotic (e.g., Gentamicin). This validates the assay's sensitivity.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be confirmed by measuring the optical density at 600 nm.

Conclusion and Future Directives

The strategic fluorination of the propiophenone scaffold is a validated and highly effective approach for generating novel therapeutic candidates with potent anticancer, antimicrobial, and anti-inflammatory activities. The predictable influence of fluorine on key drug-like properties—lipophilicity, metabolic stability, and target binding—provides a rational basis for drug design.

Future research should focus on elucidating more detailed structure-activity relationships, particularly concerning the optimal position and number of fluorine substituents for specific biological targets. The development of derivatives with improved selectivity and reduced off-target toxicity remains a paramount objective. As synthetic methodologies become more advanced, the precise and selective introduction of fluorine will continue to be a cornerstone of modern medicinal chemistry, unlocking new generations of highly effective therapeutic agents.[2][25][26]

References

- Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applic

- Fluorinated derivatives of flavonoids and chalcones with potential anticancer properties.

- ChemInform Abstract: Synthesis and Biological Activities of Fluorinated Chalcone Derivatives.

- Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applic

- Synthesis and In-Vitro/Silico Evaluation of Fluorin

- The Advent of Fluorinated Propiophenones: A Technical History of Discovery and Synthesis - Benchchem.

- Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applic

- Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity rel

- Design, synthesis and antiproliferative activity evaluation of fluorine-containing chalcone deriv

- Structure-activity Relationship Studies of Propafenone Analogs Based on P-glycoprotein

- Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - MDPI.

- Protonophoric properties of fluorinated arylalkylsulfonamides.

- Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach - The Innov

- (PDF)

- Fluorine substituent effects (on bioactivity)

- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC - PubMed Central.

- Structure-property relationships of fluorin

- Structure--activity rel

- Fluorinated phenylalanines: synthesis and pharmaceutical applic

- Scheme 40: Synthesis of series of β-fluorinated Phe derivatives using...

- Novel fluorinated antiinflammatory steroid with reduced side effects: methyl 9 alpha-fluoroprednisolone-16-carboxyl

- Structure property relationships of fluorinated carboxylic acid bioisosteres | Request PDF.

- Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - NIH.

- Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones | Request PDF - ResearchG

- (PDF)

- Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggreg

- Antioxidant and Anti-Inflammatory Activity of Citrus Flavanones Mix and Its Stability after In Vitro Simul

- Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorin

- Enhancement of Fluoride's Antibacterial and Antibiofilm Effects against Oral Staphylococcus aureus by the Urea Deriv

- Flavonoids as Promising Natural Compounds for Comb

- Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpret

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]

- 3. researchgate.net [researchgate.net]

- 4. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Protonophoric properties of fluorinated arylalkylsulfonamides. Observations with perfluidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Flavonoids as Promising Natural Compounds for Combating Bacterial Infections | MDPI [mdpi.com]

- 16. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]

- 17. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Novel fluorinated antiinflammatory steroid with reduced side effects: methyl 9 alpha-fluoroprednisolone-16-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

2'-Carboethoxy-3-(4-fluorophenyl)propiophenone: A Fluorinated Chalcone Analog as a Scaffold for Advanced Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, a class of aromatic ketones with an α,β-unsaturated carbonyl system, represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2][3][4] The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy to enhance metabolic stability, lipophilicity, and target binding affinity.[5][6][7][8] This technical guide provides a comprehensive overview of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone, a saturated and functionalized analog of a fluorinated chalcone. By removing the reactive α,β-unsaturated double bond, this propiophenone derivative offers a distinct chemical profile, potentially reducing off-target reactivity while retaining a core structure amenable to therapeutic targeting. This document details a robust synthetic protocol via a two-step sequence involving Claisen-Schmidt condensation and subsequent catalytic hydrogenation, outlines methods for purification and rigorous spectroscopic characterization, and explores the hypothesized biological significance and potential therapeutic applications of this compound. We present detailed experimental workflows and discuss the rationale behind its design, positioning it as a valuable building block for the development of novel therapeutics.

Introduction: The Rationale for a Novel Chalcone Analog

Chalcones (1,3-diphenyl-2-propen-1-one) are naturally occurring precursors to flavonoids and have long captured the attention of medicinal chemists.[1][9] Their core structure, featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is responsible for a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[10][11] The electrophilic nature of the enone moiety, which can act as a Michael acceptor, is often implicated in its mechanism of action through covalent interactions with biological nucleophiles like cysteine residues in proteins.[1]

However, this reactivity can also lead to non-specific binding and potential toxicity. The development of chalcone analogs with a saturated propane-1-one backbone—dihydrochalcones or propiophenone derivatives—is a strategic approach to mitigate this reactivity while preserving the fundamental diaryl scaffold essential for receptor recognition.

Furthermore, the introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[5][8] Fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase membrane permeability, and improve binding affinity through favorable electrostatic interactions.[6][7]

This guide focuses on 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone , a molecule that synergistically combines these design principles. It is a saturated analog, removing the Michael acceptor liability, and incorporates both a fluorine atom on one phenyl ring and a carboethoxy group on the other. This ester functionality provides an additional handle for modifying solubility, polarity, or for designing prodrugs. This compound thus serves as an advanced, strategically designed scaffold for exploring new therapeutic avenues.

Synthesis and Characterization

The synthesis of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone is most efficiently achieved through a two-step process. The first step involves the synthesis of the corresponding chalcone intermediate via a base-catalyzed Claisen-Schmidt condensation, followed by the selective reduction of the alkene double bond.

Synthetic Protocol

Step 1: Synthesis of (E)-2'-Carboethoxy-3-(4-fluorophenyl)propenone (Chalcone Intermediate)

The Claisen-Schmidt condensation is a reliable method for forming the C-C bond in chalcones, reacting an aromatic aldehyde with an acetophenone derivative in the presence of a base.[1][12][13][14]

-

Materials:

-

Ethyl 2-acetylbenzoate (1 equivalent)

-

4-Fluorobenzaldehyde (1 equivalent)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol (Solvent)

-

Deionized Water

-

Hydrochloric Acid (HCl) for neutralization

-

-

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve ethyl 2-acetylbenzoate (1 eq.) and 4-fluorobenzaldehyde (1 eq.) in ethanol.

-

Catalyst Addition: In a separate beaker, prepare a solution of NaOH (2 eq.) in a small amount of water and cool it in an ice bath. Add the cold NaOH solution dropwise to the ethanolic solution of the reactants while stirring vigorously.

-

Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.

-

Work-up: Once the reaction is complete, pour the mixture into a beaker of ice-cold water. Acidify the solution slowly with dilute HCl until it is neutral (pH ~7).

-

Isolation: Collect the precipitated solid (the chalcone intermediate) by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified chalcone.

-

Step 2: Synthesis of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone

The α,β-unsaturated bond of the chalcone is selectively reduced using catalytic hydrogenation.

-

Materials:

-

(E)-2'-Carboethoxy-3-(4-fluorophenyl)propenone (from Step 1)

-

Palladium on Carbon (Pd/C, 10% w/w)

-

Ethanol or Ethyl Acetate (Solvent)

-

Hydrogen Gas (H₂)

-

-

Procedure:

-

Setup: Dissolve the chalcone from Step 1 in ethanol or ethyl acetate in a hydrogenation flask.

-

Catalyst Addition: Carefully add the Pd/C catalyst to the solution.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr hydrogenator). Purge the system with hydrogen gas and then maintain it under a positive pressure of H₂ (e.g., 40-50 psi).

-

Reaction: Shake or stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed (monitored by the pressure gauge).

-

Isolation: Once the reaction is complete, carefully vent the system and purge with nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure to yield the crude product. The final compound, 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone, can be further purified by silica gel column chromatography if necessary.

-

Visualization of Synthetic Workflow

Caption: Workflow for the two-step synthesis of the target compound.

Spectroscopic Characterization

Rigorous characterization is essential to confirm the structure and purity of the final product. The expected data from standard spectroscopic techniques are summarized below.

| Technique | Expected Observations | Rationale |

| FT-IR (cm⁻¹) | ~1720 (C=O, Ester), ~1690 (C=O, Ketone), ~1250 (C-F stretch), 3050-3100 (Aromatic C-H), 2850-2950 (Aliphatic C-H) | Confirms the presence of key functional groups. The absence of a peak around 1650 cm⁻¹ confirms the reduction of the C=C double bond.[13][15] |

| ¹H NMR (ppm) | δ 7.0-8.0 (multiplets, aromatic protons), δ 4.3 (quartet, -OCH₂CH₃), δ 3.4 (triplet, -COCH₂-), δ 3.1 (triplet, -CH₂-PhF), δ 1.3 (triplet, -OCH₂CH₃) | Provides a map of the proton environment, confirming the connectivity of the aliphatic chain and the structure of the ethyl ester.[16] |

| ¹³C NMR (ppm) | δ ~200 (Ketone C=O), δ ~168 (Ester C=O), δ 160-164 (d, C-F), δ 115-145 (aromatic carbons), δ ~62 (-OCH₂-), δ ~45 (-COCH₂-), δ ~30 (-CH₂-PhF), δ ~14 (-CH₃) | Confirms the carbon skeleton and the presence of all unique carbon atoms. The carbon attached to fluorine will appear as a doublet due to C-F coupling. |

| Mass Spec. (ESI-MS) | Calculated [M+H]⁺ or [M+Na]⁺ peak corresponding to the molecular formula C₁₈H₁₇FO₃. | Confirms the molecular weight of the compound. |

Biological Significance and Therapeutic Potential

While the direct biological activity of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone is not yet extensively documented, its structure allows for well-founded hypotheses regarding its potential applications, primarily derived from the vast literature on chalcones and their analogs.

Hypothesized Mechanism of Action

Unlike true chalcones, this saturated analog lacks the α,β-unsaturated system and therefore cannot act as a Michael acceptor. This is a critical distinction. Its biological activity will likely stem from non-covalent interactions with protein targets. The overall shape, hydrophobicity, and electronic distribution of the molecule, dictated by the two aromatic rings and the flexible propane chain, will govern its ability to fit into binding pockets of enzymes or receptors.

Potential mechanisms could include:

-

Competitive Enzyme Inhibition: The scaffold could mimic endogenous substrates, blocking the active sites of enzymes implicated in disease.

-

Modulation of Protein-Protein Interactions: The molecule could occupy a binding interface, disrupting pathological protein complexes.

-

Targeting Nuclear Receptors: The hydrophobic nature of the compound makes it a candidate for interacting with ligand-binding domains of nuclear receptors.

Potential Therapeutic Applications

-

Anticancer Activity: Chalcones are widely reported to possess anticancer properties by inducing apoptosis and cell cycle arrest.[11][17][18] This analog could exert similar effects through non-covalent inhibition of key signaling proteins in cancer pathways, such as kinases or transcription factors. The fluorophenyl moiety can enhance binding to target proteins.[5][7]

-

Anti-inflammatory Effects: Many chalcone derivatives inhibit inflammatory pathways by targeting enzymes like cyclooxygenase (COX) or by modulating signaling cascades such as the NF-κB pathway.[10][19] This propiophenone could act as a selective inhibitor of inflammatory mediators without the broad reactivity of unsaturated chalcones.

-

Neuroprotective Properties: Chalcones have been investigated for neuroprotective effects, partly due to their antioxidant capabilities and their ability to modulate pathways like NRF2.[20] While this saturated analog may have reduced direct antioxidant activity, it could still interact with targets involved in neuro-inflammation or neuronal survival pathways.

Caption: Hypothesized modulation of key cellular pathways by the chalcone analog.

Standardized Protocol: In Vitro Cytotoxicity Assay (MTT)

To provide actionable guidance for researchers, we outline a standard protocol for preliminary biological screening of this compound for anticancer activity. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound in a human cancer cell line (e.g., HCT-116 colorectal cancer cells).

-

Materials:

-

HCT-116 cells

-

DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

2'-Carboethoxy-3-(4-fluorophenyl)propiophenone (dissolved in DMSO to make a stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (cell culture grade)

-

96-well plates

-

Microplate reader

-

-

Step-by-Step Procedure:

-

Cell Seeding: Seed HCT-116 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture media. Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (DMSO only) and a no-treatment control.

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Conclusion and Future Perspectives

2'-Carboethoxy-3-(4-fluorophenyl)propiophenone stands as a thoughtfully designed chalcone analog that leverages the principles of medicinal chemistry to create a potentially more stable and specific bioactive scaffold. Its synthesis is straightforward, and its structure avoids the potential liabilities of the reactive Michael acceptor system present in traditional chalcones. The incorporation of fluorine and an ester group provides a platform for fine-tuning its physicochemical and pharmacological properties.

Future research should focus on:

-

Broad Biological Screening: Evaluating the compound against a diverse panel of cancer cell lines and in assays for anti-inflammatory, antimicrobial, and neuroprotective activity.

-

Mechanism of Action Studies: Identifying the specific cellular targets through techniques like thermal shift assays, affinity chromatography, or computational docking studies.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related analogs by modifying the substituents on the aromatic rings and altering the ester group to optimize potency and selectivity.

-

In Vivo Evaluation: Advancing promising candidates into animal models to assess their efficacy, pharmacokinetics, and safety profiles.

This technical guide provides the foundational knowledge for researchers to synthesize, characterize, and evaluate this promising compound, paving the way for its potential development into a next-generation therapeutic agent.

References

- Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC - NIH. (n.d.).

- Application Notes and Protocols: Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation - Benchchem. (n.d.).

- Application Notes and Protocols for Claisen- Schmidt Condensation: Synthesis of Chalcones from 1-(2,4-Dihydroxy-6-methoxyphenyl) - Benchchem. (n.d.).

- Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization - SciSpace. (n.d.).

- Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - OUCI. (n.d.).

- (PDF) Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - ResearchGate. (n.d.).

-

Chalcone Derivatives: Promising Starting Points for Drug Design - MDPI. (2017). Retrieved January 18, 2026, from [Link]

-

Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applications - PubMed. (2025). Retrieved January 18, 2026, from [Link]

-

Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis - The Royal Society of Chemistry. (2015). Retrieved January 18, 2026, from [Link]

-

Claisen–Schmidt condensation employed for the synthesis of chalcones. - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis of Chalcones Derivatives and Their Biological Activities: A Review | ACS Omega. (2022). Retrieved January 18, 2026, from [Link]

-

Design, synthesis and biological evaluation of chalcone analogues with novel dual antioxidant mechanisms as potential anti-ischemic stroke agents - PubMed Central. (2019). Retrieved January 18, 2026, from [Link]

-

Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

-

Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. (n.d.). Retrieved January 18, 2026, from [Link]

-

Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - ResearchGate. (2022). Retrieved January 18, 2026, from [Link]

-

Chalcone: A Privileged Structure in Medicinal Chemistry - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

-